

Application Notes and Protocols for Lornoxicam-d4 Detection by Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Lornoxicam using **Lornoxicam-d4** as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be adaptable for various research and drug development applications.

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] Accurate quantification of Lornoxicam in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as **Lornoxicam-d4**, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[2][3] [4][5]

Lornoxicam-d4, with a molecular weight of 375.83 g/mol and an exact mass of 375.0052, serves as an ideal internal standard for the quantification of Lornoxicam.[1] This document outlines the optimized mass spectrometry settings and a detailed experimental protocol for the detection and quantification of Lornoxicam using **Lornoxicam-d4**.

Experimental Protocols



This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis of Lornoxicam using **Lornoxicam-d4** as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of Lornoxicam from human plasma.[6][7][8]

- Plasma Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 μL of human plasma.
- Internal Standard Spiking: Add an appropriate volume of Lornoxicam-d4 working solution (e.g., 10 μL of a 1 μg/mL solution) to each plasma sample, except for the blank matrix samples.
- Acidification: Acidify the plasma samples by adding a small volume of an appropriate acid (e.g., 10 μL of 1M HCl) to adjust the pH.
- Extraction Solvent Addition: Add 1 mL of ethyl acetate to the tube.
- Vortexing: Vortex the tube for 5 minutes to ensure thorough mixing and extraction.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase.
- Injection: Inject an appropriate volume (e.g., 10 μL) into the LC-MS/MS system.

Liquid Chromatography

The following liquid chromatography conditions are a starting point and can be optimized for specific instrumentation and applications.[6][7]



Parameter	Recommended Conditions		
Column	Sunfire C18 (or equivalent), 4.6 x 150 mm, 5 μ m		
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.0		
Mobile Phase B	Methanol		
Gradient	70% B		
Flow Rate	0.7 mL/min		
Column Temperature	40°C		
Injection Volume	10 μL		

Mass Spectrometry

The following mass spectrometry parameters are for a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[6][7]

Parameter	Recommended Settings
Ionization Source	Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Lornoxicam using an internal standard.

Table 1: MRM Transitions for Lornoxicam and Lornoxicam-d4



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Lornoxicam	372.0	121.0	200	25
Lornoxicam-d4	376.0	121.0	200	25

Note: The precursor ion for **Lornoxicam-d4** is calculated based on the addition of four deuterium atoms to the Lornoxicam molecule. The product ion is expected to be the same as for Lornoxicam, representing a common stable fragment.

Table 2: Performance Characteristics of the LC-MS/MS Method

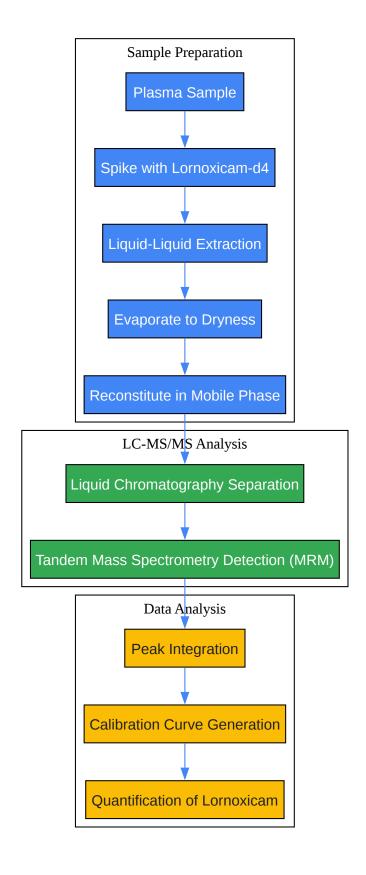
Parameter	Typical Value	Reference
Linearity Range	0.50 - 500 ng/mL	[6]
Correlation Coefficient (r)	> 0.999	[6]
Lower Limit of Quantification (LLOQ)	0.50 ng/mL	[6]
Intra-assay Precision (CV%)	0.7 - 4.2%	[6]
Inter-assay Precision (CV%)	< 15%	[6]
Intra-assay Accuracy (% bias)	-4.5 to 5.0%	[6]
Inter-assay Accuracy (% bias)	± 15%	[6]
Recovery	87.8% (Lornoxicam)	[6]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Lornoxicam-d4 Detection

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Lornoxicam using **Lornoxicam-d4** as an internal standard.





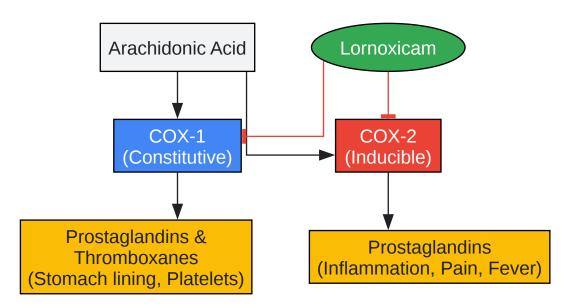
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Caption: Experimental workflow for Lornoxicam quantification.



Lornoxicam's Mechanism of Action: COX Inhibition Pathway

Lornoxicam exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.



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Caption: Lornoxicam inhibits both COX-1 and COX-2 enzymes.

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